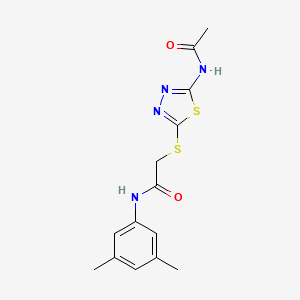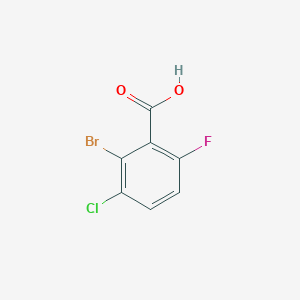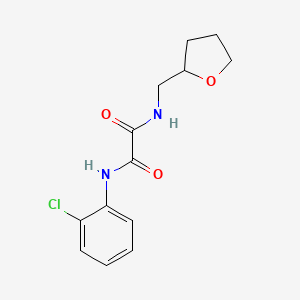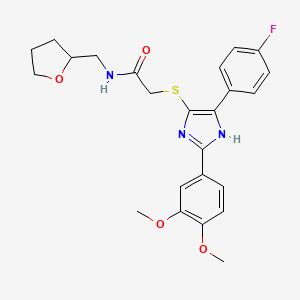
(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone, also known as DNP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 311.31 g/mol. It is used in various fields of research such as medicinal chemistry, organic chemistry, and biochemistry.
Mecanismo De Acción
(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. It has been found to be effective in reducing pain and inflammation in various animal models. (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone is also stable under various conditions and can be stored for long periods. However, (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone. One potential area of research is the development of new analogs of (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone with improved pharmacological properties. Another area of research is the investigation of the potential use of (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone in the treatment of various inflammatory and cancer-related diseases. Additionally, the mechanism of action of (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone could be further elucidated to better understand its pharmacological effects.
Métodos De Síntesis
(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone can be synthesized using various methods, including the reaction of 2-nitro-4,5-dimethoxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-nitro-4,5-dimethoxybenzaldehyde with benzyl alcohol in the presence of a strong acid such as hydrochloric acid.
Aplicaciones Científicas De Investigación
(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for pain and inflammation.
Propiedades
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-13-8-11(12(16(18)19)9-14(13)21-2)15(17)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJGOBXJJWDHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658890 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)sulfonyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2586884.png)

![1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B2586889.png)
![5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2586891.png)
![3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2586893.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586897.png)


![3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(4-methoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one](/img/structure/B2586901.png)
![7-Ethoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2586902.png)
